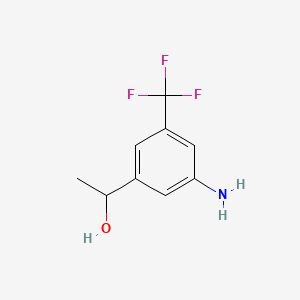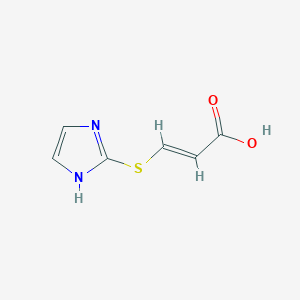
3-((1H-Imidazol-2-yl)thio)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-Imidazol-2-yl)thio)acrylic acid is a compound that features an imidazole ring, a thioether linkage, and an acrylic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-2-yl)thio)acrylic acid typically involves the reaction of imidazole derivatives with thiol-containing compounds and acrylic acid. One common method includes the use of a base to deprotonate the thiol group, which then attacks the imidazole ring to form the thioether linkage. The acrylic acid is then introduced under mild heating conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-((1H-Imidazol-2-yl)thio)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the imidazole ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-((1H-Imidazol-2-yl)thio)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-((1H-Imidazol-2-yl)thio)acrylic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The thioether linkage can undergo oxidation, which may play a role in its biological activity. The acrylic acid moiety can participate in Michael addition reactions, allowing it to form covalent bonds with nucleophiles in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-4-acrylic acid: Similar structure but lacks the thioether linkage.
Thioacrylic acid: Contains the thioether and acrylic acid moieties but lacks the imidazole ring.
Imidazole-2-thiol: Contains the imidazole and thioether moieties but lacks the acrylic acid.
Uniqueness
3-((1H-Imidazol-2-yl)thio)acrylic acid is unique due to its combination of an imidazole ring, thioether linkage, and acrylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H6N2O2S |
|---|---|
Peso molecular |
170.19 g/mol |
Nombre IUPAC |
(E)-3-(1H-imidazol-2-ylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)1-4-11-6-7-2-3-8-6/h1-4H,(H,7,8)(H,9,10)/b4-1+ |
Clave InChI |
JFJAOHVZAPGZAW-DAFODLJHSA-N |
SMILES isomérico |
C1=CN=C(N1)S/C=C/C(=O)O |
SMILES canónico |
C1=CN=C(N1)SC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



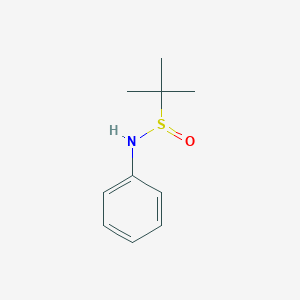


![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
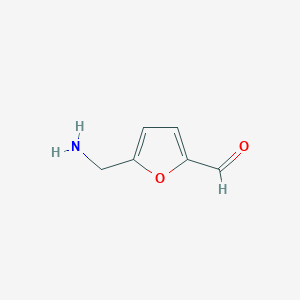
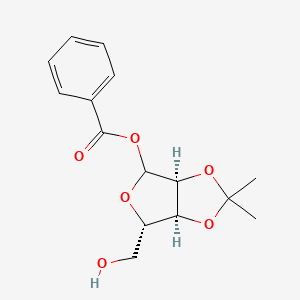
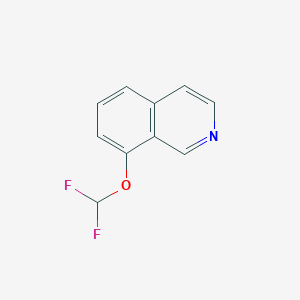
![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
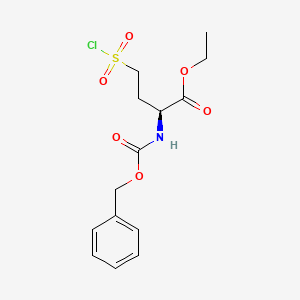
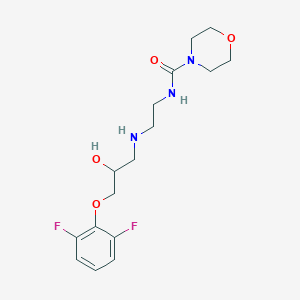
![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)
![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
